Carbetamide

Description

mitosis inhibito

Structure

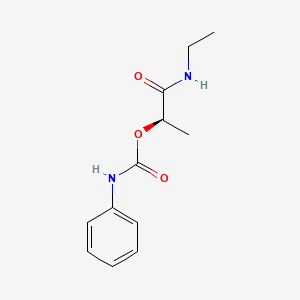

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R)-1-(ethylamino)-1-oxopropan-2-yl] N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-3-13-11(15)9(2)17-12(16)14-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,13,15)(H,14,16)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRQXHFXNZFDCH-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(C)OC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H](C)OC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041756 | |

| Record name | Carbetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16118-49-3 | |

| Record name | Carbetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16118-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbetamide [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016118493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A75ON2B2V7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Biochemical Pathways Affected by Carbetamide Exposure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbetamide is a selective N-phenylcarbamate herbicide primarily used for the control of grasses and some broadleaf weeds in various crops. Its herbicidal activity stems from its ability to disrupt mitosis, the process of cell division, in target plants. This technical guide provides an in-depth analysis of the biochemical pathways affected by this compound exposure, with a focus on its molecular mechanism of action. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the cellular impacts of this compound.

Core Mechanism of Action: Disruption of Microtubule Organization

The primary mode of action of this compound is the disruption of microtubule organization during mitosis.[1] Unlike some other anti-mitotic agents that directly inhibit the polymerization or depolymerization of tubulin subunits, this compound appears to interfere with the structural integrity of the mitotic spindle.

Specifically, evidence suggests that this compound disrupts the cohesion of microtubule minus ends at the spindle poles.[1] This leads to the formation of multipolar spindles, where the chromosomes are not properly aligned at the metaphase plate, ultimately causing mitotic arrest and cell death.[1] This mechanism distinguishes it from compounds that cause a complete loss of microtubules.

While this compound belongs to the carbamate class of chemicals, which are known to inhibit acetylcholinesterase (AChE), its primary herbicidal efficacy is attributed to its anti-mitotic activity. There is limited specific data available on the AChE inhibitory activity of this compound itself.

Affected Biochemical Pathways

The primary pathway affected by this compound is the cell cycle, specifically the M-phase (Mitosis) . By disrupting microtubule function, this compound triggers a cascade of events that halt cell division.

Mitotic Spindle Disruption Pathway

This compound exposure leads to the formation of abnormal, multipolar mitotic spindles. This disrupts the precise segregation of chromosomes to daughter cells.

Potential Activation of the Spindle Assembly Checkpoint (SAC)

The formation of a defective mitotic spindle is a condition that typically activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism.[2][3] The SAC prevents the onset of anaphase until all chromosomes are correctly attached to the spindle microtubules. While direct evidence for this compound-induced SAC activation is limited, it is a highly probable downstream consequence of its primary mechanism of action.

Quantitative Data

| Compound | Target/Effect | Value | Organism/System |

| Carbendazim | Binding to mammalian tubulin (Kd) | 42.8 ± 4.0 µM | Bovine brain tubulin |

| Carbendazim | Reduction of microtubule dynamicity (IC50) | ~10 µM | MCF7 human breast cancer cells |

| Oryzalin | Binding to maize tubulin (Kd) | 95 nM | Zea mays |

| Amiprophos-methyl | Inhibition of oryzalin binding to tobacco tubulin (Ki) | 5 µM | Nicotiana tabacum |

Note: This data is for analogous compounds and should be used for illustrative purposes only. Further research is required to determine the specific quantitative parameters for this compound.

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay is designed to determine if a compound directly affects the polymerization of tubulin into microtubules.

Materials:

-

Purified plant tubulin (e.g., from tobacco BY-2 cells or Arabidopsis suspension cultures)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)

-

GTP solution (100 mM)

-

Taxol (for promoting polymerization)

-

This compound stock solution (in DMSO)

-

96-well microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a tubulin solution in polymerization buffer on ice.

-

Add GTP to a final concentration of 1 mM.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the wells of a pre-warmed 96-well plate.

-

Add the tubulin-GTP solution to the wells to initiate the reaction.

-

Immediately place the plate in the microplate reader pre-warmed to 30°C.

-

Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

-

Plot absorbance versus time to generate polymerization curves.

-

Analyze the curves for changes in the lag phase, polymerization rate, and final plateau, which indicate effects on nucleation, elongation, and overall polymer mass, respectively.

Protocol 2: Immunofluorescence Staining of Microtubules in Plant Root Tip Cells

This protocol allows for the direct visualization of this compound's effects on the microtubule cytoskeleton in intact plant cells.

Materials:

-

Seedlings of a model plant (e.g., Arabidopsis thaliana or onion)

-

This compound solution at various concentrations

-

Fixative (e.g., 4% paraformaldehyde in microtubule stabilizing buffer)

-

Cell wall digesting enzymes (e.g., cellulase, pectinase)

-

Permeabilization buffer (e.g., PBS with Triton X-100)

-

Blocking solution (e.g., BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore)

-

DAPI solution (for nuclear staining)

-

Antifade mounting medium

-

Confocal microscope

Procedure:

-

Germinate seeds and grow seedlings for 3-5 days.

-

Treat seedlings with various concentrations of this compound or a vehicle control for a defined period (e.g., 6-24 hours).

-

Fix the root tips in paraformaldehyde solution.

-

Rinse the roots and digest the cell walls with an enzyme mixture.

-

Permeabilize the cells with Triton X-100.

-

Block non-specific antibody binding with BSA.

-

Incubate with the primary anti-tubulin antibody overnight at 4°C.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the root tips in antifade medium on a microscope slide.

-

Observe the microtubule structures using a confocal microscope, paying close attention to the organization of the mitotic spindle in dividing cells.

Conclusion and Future Directions

This compound's herbicidal activity is primarily due to its disruption of microtubule organization, leading to the formation of multipolar spindles and subsequent mitotic arrest. While the core mechanism is established, further research is needed to elucidate the precise molecular interactions between this compound and the components of the plant mitotic spindle. Quantitative studies to determine the binding affinity of this compound to plant tubulin and its IC50 for mitosis inhibition are crucial for a more complete understanding of its potency. Furthermore, proteomic and metabolomic studies on this compound-treated plants could reveal novel downstream signaling pathways and secondary effects of this herbicide, providing valuable insights for both agricultural and pharmacological applications.

References

Carbetamide's Primary Mode of Action: A Technical Guide to its Core Function as a Mitotic Disrupter

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbetamide, a carbamate herbicide, is a selective systemic herbicide primarily utilized for the pre- and post-emergent control of annual grasses and certain broadleaf weeds.[1] Its herbicidal activity stems from its role as a potent inhibitor of mitosis, the process of cell division.[1][2] This technical guide provides an in-depth exploration of this compound's primary mode of action, focusing on its molecular and cellular mechanisms. The information presented herein is intended for researchers, scientists, and professionals involved in herbicide and drug development.

This compound is classified under the Herbicide Resistance Action Committee (HRAC) Group 23 (formerly K2), which comprises herbicides that inhibit microtubule organization.[1][3] It is primarily absorbed by the roots of target plants and translocated to the growing points, where it exerts its disruptive effects on cell division.

Core Mechanism: Disruption of Mitotic Spindle Organization

The primary mode of action of this compound is the disruption of microtubule organization during mitosis. Unlike some other microtubule-inhibiting herbicides that directly prevent the polymerization or depolymerization of tubulin subunits, this compound appears to have a more nuanced effect.

Research indicates that this compound's primary target is the cohesion of microtubule minus-ends at the spindle poles. This disruption leads to the formation of multipolar spindles, a hallmark of this compound's cytological effects. Instead of a single, bipolar spindle that ensures the equal segregation of chromosomes to two daughter cells, this compound-treated cells exhibit multiple spindle poles, leading to aberrant chromosome segregation and ultimately, cell cycle arrest and cell death.

Quantitative Data on this compound's Effects

| Parameter | Organism | Concentration | Effect | Reference |

| Multipolar Anaphases | Allium cepa (Onion) | 0.4 - 0.8 mM | Induction of multipolar mitoses, with up to 90% of anaphases becoming multipolar after 1 hour of treatment. |

Experimental Protocols

Induction and Observation of Multipolar Mitosis in Allium cepa Root Tips

This protocol is adapted from studies investigating the cytological effects of this compound on plant cells.

Materials:

-

Allium cepa bulbs

-

This compound solutions (0.4 mM, 0.6 mM, 0.8 mM) in distilled water

-

Farmer's fixative (3:1 ethanol:acetic acid)

-

1N HCl

-

Acetocarmine stain

-

Microscope slides and coverslips

-

Light microscope

Procedure:

-

Germinate Allium cepa bulbs in tap water until roots are 1-2 cm long.

-

Transfer the bulbs to the this compound solutions for varying time points (e.g., 5 min, 15 min, 30 min, 1 hour). A control group should be maintained in distilled water.

-

Excise the root tips and fix them in Farmer's fixative for at least 1 hour.

-

Hydrolyze the root tips in 1N HCl at 60°C for 5-10 minutes.

-

Wash the root tips thoroughly with distilled water.

-

Stain the root tips with acetocarmine for 15-30 minutes.

-

Prepare a squash of the meristematic region on a microscope slide with a drop of 45% acetic acid.

-

Observe the mitotic stages under a light microscope.

-

Quantify the percentage of cells in different mitotic stages and the frequency of multipolar anaphases and metaphases.

Immunolocalization of Tubulin in this compound-Treated Allium cepa Root Tips

This protocol allows for the visualization of microtubule organization and the effects of this compound on the mitotic spindle.

Materials:

-

Allium cepa root tips (treated with this compound as described above)

-

Cell wall digestion enzyme solution (e.g., 2% cellulase, 1% macerozyme in a suitable buffer)

-

Permeabilization buffer (e.g., 1% Triton X-100 in PBS)

-

Primary antibody: anti-α-tubulin or anti-β-tubulin monoclonal antibody

-

Secondary antibody: fluorescently labeled anti-mouse IgG

-

DAPI or other DNA stain

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Fix this compound-treated and control root tips as described previously.

-

Digest the cell walls by incubating the root tips in the enzyme solution. The duration will need to be optimized.

-

Permeabilize the cells by incubating in the permeabilization buffer.

-

Block non-specific antibody binding with a blocking solution (e.g., 3% BSA in PBS).

-

Incubate the root tips with the primary anti-tubulin antibody.

-

Wash the root tips extensively with PBS.

-

Incubate with the fluorescently labeled secondary antibody.

-

Wash the root tips again with PBS.

-

Counterstain the DNA with DAPI.

-

Mount the root tips in an antifade medium on a microscope slide.

-

Observe the microtubule structures using a fluorescence microscope.

Conclusion

This compound's primary mode of action as a herbicide is the disruption of mitosis through the induction of multipolar spindles. This is achieved by interfering with the cohesion of microtubule minus-ends at the spindle poles, a distinct mechanism from many other microtubule-targeting herbicides. While quantitative data on its direct interaction with tubulin is limited, its potent effects on cell division are well-documented at the cytological level. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate details of this compound's mode of action and to screen for other compounds with similar mechanisms. A deeper understanding of these processes is crucial for the development of new, more effective herbicides and for managing the evolution of herbicide resistance in weed populations.

References

An In-Depth Technical Guide to the Chemical Structure and Properties of Carbetamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbetamide is a selective pre- and post-emergence herbicide belonging to the carbanilate chemical class. It is primarily used to control annual grasses and some broad-leaved weeds in a variety of agricultural settings. Its mechanism of action involves the inhibition of mitosis by disrupting microtubule polymerization, a mode of action distinct from many other common herbicides, making it a useful tool in herbicide resistance management. This guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, mechanism of action, toxicological profile, and analytical methodologies. All quantitative data is summarized in structured tables, and key processes are visualized using logical diagrams to facilitate understanding and application in a research and development context.

Chemical Identity and Structure

This compound is a chiral compound, with the herbicidal activity primarily attributed to the (R)-enantiomer.

-

IUPAC Name: [(2R)-1-(ethylamino)-1-oxopropan-2-yl] N-phenylcarbamate[1]

-

CAS Name: (2R)-N-ethyl-2-[[(phenylamino)carbonyl]oxy]propanamide[1]

-

CAS Number: 16118-49-3[1]

-

Molecular Formula: C₁₂H₁₆N₂O₃[1]

-

Molecular Weight: 236.27 g/mol [2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | [(2R)-1-(ethylamino)-1-oxopropan-2-yl] N-phenylcarbamate |

| CAS Name | (2R)-N-ethyl-2-[[(phenylamino)carbonyl]oxy]propanamide |

| CAS Number | 16118-49-3 |

| PubChem CID | 152031 |

| EC Number | 240-286-6 |

| Molecular Formula | C₁₂H₁₆N₂O₃ |

| Canonical SMILES | CCNC(=O)C(C)OC(=O)NC1=CC=CC=C1 |

| Isomeric SMILES | CCNC(=O)--INVALID-LINK--OC(=O)NC1=CC=CC=C1 |

| InChIKey | AMRQXHFXNZFDCH-SECBINFHSA-N |

Physicochemical Properties

This compound is a colorless, crystalline solid. Its solubility and other physical properties are critical for its application and environmental fate.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical State | Colorless crystalline powder | |

| Melting Point | 109-110 °C | |

| Boiling Point | 235 °C (estimated) | |

| Water Solubility | 3500 mg/L (at 20 °C) | |

| Solubility in Organic Solvents (at 20°C) | Acetone: 250,000 mg/LDichloroethane: 250,000 mg/LEthyl acetate: 10,000 mg/L | |

| LogP (Octanol-Water Partition Coefficient) | 1.6 | |

| pKa | 13.22 (predicted) |

Mechanism of Action and Signaling Pathway

This compound is classified as a mitosis inhibitor (HRAC Group 23). Its primary mode of action is the disruption of microtubule assembly in target plant cells.

Microtubules are essential components of the cytoskeleton, formed by the polymerization of α- and β-tubulin protein dimers. During cell division (mitosis), microtubules form the mitotic spindle, which is responsible for segregating chromosomes into daughter cells.

This compound binds to tubulin proteins, inhibiting their polymerization into functional microtubules. This disruption prevents the formation of the mitotic spindle, leading to an arrest of the cell cycle in the M-phase (mitosis). Consequently, cell division ceases, which is particularly detrimental to the rapidly dividing cells in the meristematic regions (e.g., root and shoot tips) of germinating weeds. This ultimately leads to the death of the susceptible plant.

Experimental Protocols

Chemical Synthesis

Logical Workflow for this compound Synthesis:

-

Step 1: Formation of an Ethylcarbamoyl Intermediate: An aniline derivative is reacted with ethyl chloroformate. This reaction typically involves the nucleophilic acyl substitution on the chloroformate by the amine group of the aniline.

-

Step 2: Coupling Reaction: The resulting ethylcarbamoyl intermediate is then coupled with an appropriate acetic acid derivative to form the final this compound molecule.

Analytical Methodology: HPLC Analysis of this compound in Water

This protocol is adapted from a published method for the determination of this compound in water samples by High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation (Micro Liquid-Liquid Extraction):

- To a 500 mL water sample, add 150.0 g of NaCl to increase the ionic strength.

- Add 5.0 mL of a sodium acetate-acetic acid buffer solution (pH 6).

- Transfer the solution to a separation funnel and add 6.0 mL of dichloromethane.

- Shake the funnel vigorously for 1 minute.

- Allow the phases to separate. The organic phase (bottom layer) contains the extracted this compound.

- Dry the organic phase by passing it through a micro-column containing anhydrous sodium sulfate.

- The dried extract is now ready for HPLC analysis.

2. HPLC Conditions:

- Instrument: HPLC system with a UV detector.

- Column: C18 reversed-phase column.

- Mobile Phase: Isocratic elution with an acetonitrile/water mixture (50:50, v/v).

- Flow Rate: 1.0 mL/min.

- Injection Volume: 50.0 µL.

- Detection: UV detector set at an appropriate wavelength for this compound.

- Run Time: Approximately 5-10 minutes.

- Retention Time: Approximately 2.7 minutes for this compound under these conditions.

3. Quantification:

- Prepare a series of standard solutions of this compound of known concentrations.

- Inject the standards to generate a calibration curve by plotting peak area against concentration.

- Inject the prepared sample extract and determine the peak area for this compound.

- Calculate the concentration of this compound in the original water sample using the calibration curve.

Biological Assay: In Vitro Tubulin Polymerization Assay (Turbidimetric)

This is a generalized protocol to assess the effect of a compound like this compound on tubulin polymerization. It measures the increase in turbidity (light scattering) as tubulin dimers polymerize into microtubules.

1. Reagent Preparation:

- Tubulin: Reconstitute lyophilized, purified tubulin (e.g., from porcine brain) on ice with a General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 3-5 mg/mL. Keep on ice.

- GTP Stock: Prepare a 100 mM stock solution of Guanosine-5'-triphosphate (GTP) in buffer.

- Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations in the assay.

2. Assay Procedure:

- Work on ice to prevent premature tubulin polymerization.

- In a pre-chilled, 96-well microplate, add the desired concentrations of this compound or the vehicle control (DMSO).

- Add the reconstituted tubulin solution to each well.

- Place the plate in a temperature-controlled microplate reader pre-warmed to 37°C.

- To initiate polymerization, add GTP to each well to a final concentration of 1 mM.

- Immediately begin measuring the absorbance (optical density) at 340 nm every minute for at least 60 minutes.

3. Data Analysis:

- Plot the absorbance at 340 nm versus time for each concentration of this compound.

- The rate of polymerization can be determined from the initial slope of the linear portion of the curve.

- Calculate the percentage of inhibition for each concentration relative to the vehicle control.

- Determine the IC₅₀ value (the concentration that inhibits tubulin polymerization by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

// Nodes

Start [label="Soil Sample\nCollection", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Extract [label="Extraction\n(e.g., with Acetonitrile)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Cleanup [label="Cleanup\n(Dispersive SPE)", fillcolor="#FBBC05", fontcolor="#202124"];

Filter[label="Filtration\n(0.45 µm Syringe Filter)", fillcolor="#FBBC05", fontcolor="#202124"];

Inject [label="Injection into\nHPLC-UV/DAD", fillcolor="#34A853", fontcolor="#FFFFFF"];

Analysis [label="Chromatographic\nSeparation & Detection", fillcolor="#34A853", fontcolor="#FFFFFF"];

Quantify [label="Quantification\n(vs. Calibration Curve)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

End [label="Result\n(this compound Concentration)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges

Start -> Extract;

Extract -> Cleanup [label="Extract"];

Cleanup -> Filter[label="Cleaned Extract"];

Filter -> Inject [label="Final Extract"];

Inject -> Analysis;

Analysis -> Quantify [label="Peak Area Data"];

Quantify -> End;

}

Efficacy and Application

This compound is effective against a range of annual grasses and some broadleaf weeds. Its application rates vary depending on the crop, target weed, and soil type.

Table 3: Herbicidal Efficacy and Application Rates

| Target Weeds | Example Application Crops | Typical Application Rate (g a.i./ha) | Efficacy Notes | Reference |

| Annual Ryegrass (Lolium rigidum) | Canola, Lentils, Field Peas | 1000 - 2100 | >90% control observed 70 days after sowing. | |

| Barley Grass (Hordeum leporinum) | Winter Pulses, Fallow | 1100 - 2300 | Provides robust pre-emergent control. | |

| Brome Grass (Bromus spp.) | Winter Pulses, Fallow | 1100 - 2300 | Effective control, comparable or superior to industry standards. | |

| Common Chickweed (Stellaria media) | Oilseed Rape, Vegetables | 1500 - 2100 | Controls some broadleaved weeds. | |

| Blackgrass (Alopecurus myosuroides) | Oilseed Rape, Vegetables | 1500 - 2100 | Effective pre- and post-emergence control. |

Toxicological Profile

The toxicity of this compound varies among different organisms. It is considered moderately toxic to mammals and presents a moderate risk to several non-target aquatic and soil organisms.

Table 4: Summary of Toxicological Data for this compound

| Organism | Test Type | Value (mg/kg or mg/L) | Toxicity Classification | Reference |

| Mammals | ||||

| Rat | Acute Oral LD₅₀ | >1000 | Moderately Toxic | |

| Birds | ||||

| Anas platyrhynchos (Mallard) | Acute Oral LD₅₀ | >2000 mg/kg | Low Toxicity | |

| Colinus virginianus (Bobwhite quail) | 8-day Dietary LC₅₀ | >5000 ppm | Low Toxicity | |

| Aquatic Organisms | ||||

| Oncorhynchus mykiss (Rainbow trout) | 96-hr LC₅₀ | 71.25 mg/L | Moderately Toxic | |

| Daphnia magna (Water flea) | 48-hr EC₅₀ | 38.0 mg/L | Moderately Toxic | |

| Pseudokirchneriella subcapitata (Green algae) | 72-hr EC₅₀ | 16.0 mg/L | Low Toxicity | |

| Other Non-Target Organisms | ||||

| Apis mellifera (Honeybee) | 48-hr Acute Contact LD₅₀ | >100 µ g/bee | Low Toxicity | |

| Eisenia fetida (Earthworm) | 14-day LC₅₀ | >1000 mg/kg soil | Moderately Toxic |

Conclusion

This compound remains a relevant herbicide due to its unique mode of action as a mitosis inhibitor, which provides an alternative to combat resistance to more common herbicide groups. Its chemical and physical properties dictate its use as a soil-applied pre- or early post-emergence herbicide. The detailed analytical and biological protocols provided in this guide offer a foundation for researchers to accurately quantify its presence in various matrices and to further investigate its mechanism of action at a molecular level. A thorough understanding of its toxicological profile is essential for assessing its environmental risk and ensuring its safe and effective use in agricultural systems.

References

Carbetamide's Disruption of the Cell Cycle in Susceptible Weed Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbetamide, a selective herbicide belonging to the carbamate chemical family (HRAC/WSSA Group 23), is a potent inhibitor of mitosis in susceptible grass weed species. Its primary mechanism of action involves the disruption of microtubule polymerization, a critical process for the formation of the mitotic spindle. This interference with microtubule dynamics leads to a cascade of cytological abnormalities, ultimately resulting in cell cycle arrest and plant death. This technical guide provides an in-depth analysis of this compound's effect on the plant cell cycle, detailing its mechanism of action, providing experimental protocols for its study, and presenting its impact on cell cycle progression.

Introduction

The proliferation of herbicide-resistant weed populations poses a significant threat to global food security. This compound offers a valuable tool for weed management, particularly for the control of annual ryegrass (Lolium rigidum), barley grass (Hordeum leporinum), and brome grass (Bromus spp.).[1][2] Understanding the precise molecular and cellular impacts of this compound is crucial for optimizing its use, managing resistance, and discovering new herbicidal compounds. This guide focuses on the core of this compound's herbicidal activity: its profound effect on the cell cycle of susceptible weeds.

Mechanism of Action: Disruption of Microtubule Dynamics

This compound's primary mode of action is the inhibition of mitosis through the disruption of microtubule organization and polymerization.[1][3] Microtubules are dynamic polymers of α- and β-tubulin dimers and are fundamental components of the cytoskeleton, playing essential roles in cell division, cell expansion, and intracellular transport.

During mitosis, microtubules form the spindle apparatus, which is responsible for the precise segregation of chromosomes into two daughter cells. This compound, like other carbamate herbicides, binds to tubulin proteins, preventing their polymerization into functional microtubules.[3] This leads to the absence or malformation of the mitotic spindle, preventing the proper alignment and separation of chromosomes during metaphase and anaphase.

The consequences of this disruption are severe and include:

-

Mitotic Arrest: Cells are unable to complete mitosis and become arrested, typically at the G2/M transition phase of the cell cycle.

-

Abnormal Mitotic Figures: The lack of a functional spindle leads to a variety of chromosomal abnormalities, such as multipolar mitoses, where chromosomes are pulled in multiple directions.

-

Formation of Multinucleate Cells: Failure of cytokinesis (cell division) following aberrant mitosis can result in the formation of cells with multiple nuclei.

Ultimately, this cessation of cell division in the meristematic regions (root and shoot tips) leads to the characteristic symptoms of this compound phytotoxicity, including stunted growth and swollen, club-shaped root tips.

Quantitative Analysis of Cell Cycle Effects

The following table illustrates the expected quantitative changes in cell cycle distribution in a susceptible weed species following this compound treatment, as would be determined by flow cytometry.

| Treatment | Cell Population in G0/G1 Phase (%) | Cell Population in S Phase (%) | Cell Population in G2/M Phase (%) |

| Untreated Control | 50 - 60 | 20 - 30 | 10 - 20 |

| This compound (X µM) | 20 - 30 | 10 - 20 | 50 - 70 |

Note: The values presented are hypothetical and serve to illustrate the expected trend of G2/M arrest. Actual percentages would need to be determined experimentally.

Experimental Protocols

Two primary methods are employed to study the effects of herbicides like this compound on the plant cell cycle: the Allium cepa chromosomal aberration assay for cytological analysis and flow cytometry for quantitative cell cycle analysis.

Allium cepa Chromosomal Aberration Assay

The common onion, Allium cepa, is a classical model system for studying the cytogenetic effects of chemical compounds due to its large chromosomes and well-characterized mitotic process.

Methodology:

-

Bulb Preparation: Healthy Allium cepa bulbs are grown in the dark in distilled water until roots reach 2-3 cm in length.

-

This compound Treatment: The bulbs are then transferred to solutions of varying concentrations of this compound for a defined period (e.g., 4, 8, 12, or 24 hours). A control group is maintained in distilled water.

-

Root Tip Fixation: After treatment, the root tips (1-2 cm) are excised and fixed in a freshly prepared solution of ethanol and glacial acetic acid (3:1 v/v) for 24 hours at 4°C.

-

Hydrolysis: The fixed root tips are hydrolyzed in 1N HCl at 60°C for 5-10 minutes to soften the tissue.

-

Staining: The hydrolyzed root tips are stained with acetocarmine or Feulgen stain for 1-2 hours.

-

Slide Preparation: A single stained root tip is placed on a clean microscope slide with a drop of 45% acetic acid. The meristematic tip is squashed under a coverslip.

-

Microscopic Analysis: The slides are observed under a light microscope. At least 1000 cells per treatment group are scored to determine the Mitotic Index (MI) and the frequency of chromosomal aberrations.

-

Mitotic Index (MI): Calculated as (Number of dividing cells / Total number of cells observed) x 100.

-

Chromosomal Aberrations: Types of abnormalities to be scored include c-metaphase, sticky chromosomes, chromosome bridges, lagging chromosomes, and multipolar anaphases.

-

Flow Cytometry for Cell Cycle Analysis

Flow cytometry provides a rapid and quantitative method to determine the distribution of cells in different phases of the cell cycle.

Methodology:

-

Plant Material and Treatment: Seeds of a susceptible weed species (e.g., Lolium rigidum) are germinated and grown hydroponically or on agar plates. Seedlings are then treated with this compound at various concentrations for a specified duration.

-

Protoplast Isolation: The meristematic tissues (root tips) are excised and treated with an enzyme solution (e.g., cellulase and pectinase) to digest the cell walls and release protoplasts.

-

Fixation: The isolated protoplasts are fixed in cold 70% ethanol and stored at -20°C.

-

Staining: The fixed protoplasts are washed with a buffer and then stained with a DNA-binding fluorescent dye such as propidium iodide (PI) or DAPI. RNase A should be included in the staining buffer to prevent the staining of double-stranded RNA.

-

Flow Cytometry Analysis: The stained nuclei are analyzed using a flow cytometer. The fluorescence intensity of the DNA-bound dye is proportional to the DNA content of each cell.

-

Data Analysis: The resulting data is displayed as a histogram of cell count versus fluorescence intensity. The histogram will show distinct peaks corresponding to cells in the G0/G1 phase (2C DNA content) and the G2/M phase (4C DNA content), with the S phase cells located between these two peaks. The percentage of cells in each phase is then calculated using cell cycle analysis software.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway of this compound's action and the experimental workflows.

Caption: Signaling pathway of this compound leading to cell cycle arrest.

Caption: Experimental workflows for analyzing this compound's effects.

Conclusion

This compound is a highly effective herbicide that targets a fundamental process in plant cell biology – mitosis. Its ability to disrupt microtubule polymerization leads to a definitive arrest of the cell cycle at the G2/M phase, ultimately causing the death of susceptible weed species. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound's effects and for the screening of new herbicidal compounds that target the plant cell cycle. Further research to obtain quantitative cell cycle data for key weed species will enhance our understanding of this compound's efficacy and aid in the development of sustainable weed management strategies.

References

Stereoisomerism and Chirality of Carbetamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbetamide, a widely utilized d-carbamate herbicide, possesses a single stereocenter, rendering it a chiral molecule existing as two distinct enantiomers: (R)-Carbetamide and (S)-Carbetamide. This guide delves into the fundamental principles of stereoisomerism and chirality concerning the this compound molecule. While the commercial product is often a racemic mixture, understanding the unique properties and biological interactions of each enantiomer is paramount for optimizing its herbicidal efficacy and assessing its environmental and toxicological profile. This document outlines the structural basis of this compound's chirality, discusses the potential for differential bioactivity, and provides generalized experimental frameworks for the enantioselective analysis and synthesis of its stereoisomers, acknowledging the current scarcity of specific quantitative data and detailed protocols in publicly accessible literature.

Introduction to Stereoisomerism and Chirality in Agrochemicals

Stereoisomerism, the arrangement of atoms in molecules in three-dimensional space, plays a pivotal role in the biological activity of many agrochemicals.[1][2] Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological and toxicological properties due to their specific interactions with chiral biological targets such as enzymes and receptors.[3][4] For many chiral pesticides, one enantiomer is responsible for the desired biological activity, while the other may be less active, inactive, or even contribute to undesirable off-target effects.[5] Therefore, the development of enantiomerically pure or enriched agrochemicals is a key strategy for improving efficacy, reducing application rates, and minimizing environmental impact.

The Chiral Nature of the this compound Molecule

This compound, with the chemical formula C₁₂H₁₆N₂O₃, is chemically designated as [(2R)-1-(ethylamino)-1-oxopropan-2-yl] N-phenylcarbamate. The chirality of the this compound molecule arises from the presence of a single stereocenter, also known as a chiral center. This is the carbon atom in the propanamide backbone that is bonded to four different substituent groups:

-

A methyl group (-CH₃)

-

A hydrogen atom (-H)

-

An ethylamino-carbonyl group (-C(=O)NHCH₂CH₃)

-

An N-phenylcarbamate group (-OC(=O)NHC₆H₅)

The tetrahedral arrangement of these four different groups around the central carbon atom results in two possible spatial arrangements that are mirror images of each other and cannot be superimposed. These two enantiomers are designated as (R)-Carbetamide and (S)-Carbetamide based on the Cahn-Ingold-Prelog priority rules.

Table 1: Physicochemical Properties of this compound (Racemic Mixture)

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₆N₂O₃ | |

| Molar Mass | 236.27 g/mol | |

| CAS Number | 16118-49-3 | |

| IUPAC Name | [(2R)-1-(ethylamino)-1-oxopropan-2-yl] N-phenylcarbamate | |

| Mode of Action | Mitosis inhibitor, Microtubule polymerization inhibitor |

Differential Bioactivity of this compound Stereoisomers (Hypothesized)

For numerous other chiral herbicides, significant differences in the biological activity of their enantiomers have been documented. For instance, the herbicidal activity of beflubutamid resides almost exclusively in the (-)-enantiomer. Similarly, one enantiomer of the herbicide napropamide was found to be more phytotoxic to certain plant species. Based on these precedents, it is reasonable to hypothesize that one enantiomer of this compound is the primary contributor to its herbicidal effects.

A comprehensive evaluation of the enantioselective bioactivity of this compound would require the separation of the individual enantiomers and subsequent comparative bioassays.

Experimental Protocols for Stereoisomer Analysis and Separation

The separation and analysis of this compound enantiomers are crucial for studying their individual properties. While specific, validated protocols for this compound are not detailed in the available literature, established methodologies for chiral separations can be adapted.

Enantioselective High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. The general approach involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Generalized Experimental Protocol for Chiral HPLC Method Development:

-

Column Screening: Screen a variety of chiral stationary phases (CSPs) with different chiral selectors (e.g., polysaccharide-based, protein-based, cyclodextrin-based).

-

Mobile Phase Optimization:

-

Normal-Phase Mode: Use mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol, ethanol). The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.

-

Reversed-Phase Mode: Use mixtures of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

-

-

Parameter Optimization: Optimize flow rate, column temperature, and injection volume to achieve baseline separation with good peak symmetry.

-

Detection: Utilize a UV detector at a wavelength where this compound exhibits strong absorbance.

Caption: Generalized workflow for the enantioselective analysis of this compound by chiral HPLC.

Enantioselective Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption. The mobile phase typically consists of supercritical carbon dioxide mixed with a polar organic modifier.

Generalized Experimental Protocol for Chiral SFC Method Development:

-

Column Selection: Utilize packed columns with chiral stationary phases similar to those used in HPLC.

-

Mobile Phase Composition: Optimize the composition of the mobile phase, which typically consists of supercritical CO₂ and a modifier such as methanol, ethanol, or isopropanol. Additives like amines or acids can be used to improve peak shape.

-

Parameter Optimization: Adjust back pressure, temperature, and flow rate to achieve optimal separation.

-

Detection: Couple the SFC system to a UV detector or a mass spectrometer for sensitive and selective detection.

Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure this compound would enable a thorough investigation of the biological activities of each isomer. While a specific stereoselective synthesis for this compound has not been detailed in the reviewed literature, general strategies for asymmetric synthesis can be proposed.

A plausible retrosynthetic approach would involve the use of a chiral starting material, such as an enantiomerically pure precursor to the propanamide backbone. For example, starting with either (R)- or (S)-alanine, one could envision a synthetic route to the corresponding enantiomer of this compound.

Caption: A potential retrosynthetic pathway for the stereoselective synthesis of this compound enantiomers.

Hypothetical Synthetic Steps:

-

Amide Formation: Coupling of enantiomerically pure (R)- or (S)-alanine with ethylamine to form the corresponding chiral N-ethyl-alaninamide.

-

Reduction: Reduction of the carboxylic acid functionality of the protected alanine derivative to a primary alcohol.

-

Carbamate Formation: Reaction of the resulting chiral N-ethyl-2-hydroxypropanamide with phenyl isocyanate to yield the desired (R)- or (S)-Carbetamide.

The success of this synthetic route would depend on the careful selection of reaction conditions and protecting groups to avoid racemization at the stereocenter.

Conclusion and Future Directions

This compound is a chiral herbicide with the potential for enantioselective biological activity. While the foundational knowledge of its stereochemistry is established, a significant gap exists in the scientific literature regarding the specific properties of its individual enantiomers. Future research should focus on:

-

Development and validation of robust enantioselective analytical methods for the separation and quantification of (R)- and (S)-Carbetamide in various matrices, including soil, water, and biological tissues.

-

Stereoselective synthesis of the individual enantiomers to enable detailed biological and toxicological studies.

-

Comparative bioactivity studies to determine the herbicidal efficacy and phytotoxicity of each enantiomer against target and non-target plant species.

-

Enantioselective toxicology and metabolism studies to assess the differential environmental fate and potential risks associated with each stereoisomer.

A deeper understanding of the stereoisomerism and chirality of this compound will be instrumental in the development of more effective and environmentally benign weed management strategies. The use of an enantiomerically pure active ingredient could potentially reduce the overall amount of herbicide applied, thereby minimizing its environmental footprint.

References

- 1. forisinvasivespeciessea.wordpress.com [forisinvasivespeciessea.wordpress.com]

- 2. Bioactivity and analysis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselectivity in environmental safety of current chiral insecticides - PMC [pmc.ncbi.nlm.nih.gov]

Carbetamide in Modern Agriculture: A Technical Guide to Weed Management

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbetamide, a selective systemic herbicide of the carbamate chemical class, plays a significant role in contemporary agricultural weed management strategies. Primarily utilized for the control of annual grasses and some broadleaf weeds, its efficacy is particularly noted in oilseed rape, leguminous crops, and pastures. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, spectrum of activity, application protocols, and environmental fate. Quantitative data from efficacy trials are presented, alongside detailed experimental methodologies. Furthermore, this guide illustrates the key molecular pathways and experimental workflows using Graphviz visualizations to facilitate a deeper understanding for research and development professionals.

Introduction

This compound is a soil-acting and foliar-applied herbicide valued for its pre- and post-emergence activity.[1] It is absorbed primarily by the roots of germinating weeds, with some uptake through the leaves of emerged plants.[2][3] Its unique mode of action and rotational benefits make it a valuable tool in integrated weed management (IWM) programs, particularly in combating herbicide-resistant weed populations.[2][4] This document serves as a comprehensive resource, consolidating technical information for professionals engaged in herbicide research and development.

Mechanism of Action

This compound is classified under the HRAC (Herbicide Resistance Action Committee) Group 23 (legacy Group E), functioning as a mitosis inhibitor. Its primary mode of action is the disruption of microtubule polymerization in plant cells.

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), cell wall formation, and intracellular transport. This compound binds to tubulin, the protein subunit of microtubules, preventing their assembly. This inhibition of microtubule formation disrupts the mitotic spindle apparatus, which is necessary for the proper segregation of chromosomes during cell division. Consequently, cell division is arrested, leading to the cessation of growth in susceptible weeds. Emerging seedlings may fail to emerge, or those that do will exhibit stunted growth and severe root pruning.

Caption: this compound's molecular mechanism of action.

Spectrum of Activity and Efficacy Data

This compound is effective against a range of problematic annual grass weeds and some broadleaf species. Its primary targets include:

-

Grasses: Annual Ryegrass (Lolium rigidum), Barley Grass (Hordeum spp.), Brome Grass (Bromus spp.), Blackgrass (Alopecurus myosuroides), and Meadowgrass (Poa spp.).

-

Broadleaf Weeds: Common Chickweed (Stellaria media), Speedwell (Veronica spp.), Red Deadnettle (Lamium purpureum), and Mayweed (Matricaria spp.).

Efficacy is influenced by factors such as weed species, growth stage, application timing, and environmental conditions.

Table 1: Efficacy of this compound on Annual Ryegrass (Lolium rigidum)

| Application Timing | Application Rate (g a.i./ha) | Weed Control (%) at 35 DAS | Weed Control (%) at 85 DAS | Crop | Reference |

| Incorporated by Sowing (IBS) | 1002 | >90 | >95 | Canola | |

| Incorporated by Sowing (IBS) | 2100 | >90 | >95 | Canola | |

| Post-sowing Pre-emergence (PSPE) | 1002 | >90 | >95 | Canola | |

| Post-sowing Pre-emergence (PSPE) | 2100 | >90 | >95 | Canola | |

| Early Post-emergence (EPE) | 1002 | 70-78 | 82 | Canola | |

| Early Post-emergence (EPE) | 2100 | 70-78 | >95 | Canola |

DAS: Days After Sowing

Table 2: Comparative Efficacy of this compound and Propyzamide on Brome Grass

| Herbicide | Application Rate | Weed Control (%) at 3 months | Reference |

| This compound 900 WG | 1.1 kg/ha | 77 | |

| This compound 900 WG | 1.7 kg/ha | 82 | |

| This compound 900 WG | 2.3 kg/ha | 90 | |

| Propyzamide 500 SC | 1.0 L/ha | 90 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of herbicide efficacy trials. The following protocol is a representative example for a field trial assessing the efficacy of this compound on Lolium rigidum.

4.1. Experimental Design

A randomized complete block design (RCBD) with four replications is recommended to account for field variability. Plot sizes should be adequate to minimize edge effects and allow for representative sampling, for instance, 2 x 10 meters. Treatments should include a range of this compound application rates, an untreated control, and a relevant industry standard herbicide for comparison.

Caption: General workflow for a this compound efficacy trial.

4.2. Plant Material and Sowing

Seeds of a susceptible and, if relevant, a known resistant biotype of Lolium rigidum are sown at a target density to ensure a uniform infestation. The crop species, such as canola or faba beans, is sown according to standard agronomic practices.

4.3. Herbicide Application

Herbicides are applied using a calibrated research plot sprayer to ensure accurate and uniform application. Application parameters, including water volume (e.g., 50-150 L/ha for ground application), nozzle type, and pressure, should be recorded. For pre-emergence applications, treatments are applied to the soil surface before crop and weed emergence. For post-emergence applications, treatments are applied at a specific weed growth stage (e.g., 2-3 leaf stage).

4.4. Efficacy Assessment

Weed control efficacy is typically assessed visually at multiple time points after application (e.g., 14, 28, and 56 days). A percentage scale is used, where 0% represents no control and 100% represents complete weed death. Additionally, quantitative assessments such as weed density (plants/m²) and biomass (g/m²) are conducted by harvesting quadrats from each plot. Crop phytotoxicity is also visually assessed.

4.5. Statistical Analysis

Data are subjected to Analysis of Variance (ANOVA) to determine significant differences between treatments. Dose-response curves can be fitted to the data to calculate the effective dose required to achieve 50% (ED50) or 90% (ED90) weed control.

Resistance Management

The repeated use of herbicides with the same mode of action can lead to the selection of resistant weed biotypes. To ensure the long-term efficacy of this compound, the following resistance management strategies are recommended:

-

Rotation of Herbicides: Rotate this compound with herbicides from different HRAC groups.

-

Tank Mixtures: Use this compound in tank mixtures with other effective herbicides that have different modes of action.

-

Integrated Weed Management (IWM): Incorporate non-chemical weed control methods such as crop rotation, tillage, and competitive crop cultivars.

-

Application Frequency: To mitigate the risk of enhanced microbial degradation, it is advised to apply this compound to the same field no more than once every four years.

Caption: Integrated resistance management for this compound.

Environmental Fate

The persistence and mobility of this compound in the environment are key considerations for its sustainable use.

-

Soil Degradation: this compound is primarily degraded in the soil by microbial activity. Repeated applications can lead to enhanced biodegradation, where specific microbial populations adapt to utilize the herbicide as a carbon and energy source, resulting in its faster breakdown. This can reduce the residual activity and efficacy of subsequent applications. The half-life of this compound can be significantly reduced in soils with a history of its application.

-

Mobility: this compound has moderate mobility in soil due to its water solubility and low adsorption to organic matter. This allows it to be available in the soil solution for root uptake by weeds.

Conclusion

This compound remains a valuable herbicide for modern agricultural systems, offering effective control of key grass weeds and contributing to diverse herbicide resistance management programs. A thorough understanding of its mechanism of action, spectrum of activity, and environmental behavior, as detailed in this guide, is essential for its judicious and sustainable use. Further research into its broader effects on plant signaling pathways could unveil new opportunities for optimizing its performance and developing novel weed management strategies.

References

- 1. Insight into the herbicide resistance patterns in Lolium rigidum populations in Tunisian and Moroccan wheat regions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Insight into the herbicide resistance patterns in Lolium rigidum populations in Tunisian and Moroccan wheat regions [frontiersin.org]

- 3. pp1.eppo.int [pp1.eppo.int]

- 4. Rapid On-Farm Testing of Resistance in Lolium rigidum to Key Pre- and Post-Emergence Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Preliminary Studies on Carbetamide Degradation Pathways in Soil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies on the degradation pathways of the herbicide Carbetamide in soil. It covers the principal mechanisms of degradation, quantitative data on its persistence, and detailed experimental protocols for its study. This document is intended to serve as a foundational resource for professionals engaged in environmental fate studies, herbicide development, and soil microbiology.

Introduction to this compound and its Environmental Fate

This compound, (R)-1-(ethylcarbamoyl)ethyl phenylcarbamate, is a selective systemic herbicide belonging to the carbamate chemical class. It is primarily used for pre- and post-emergence control of annual grasses and some broad-leaved weeds in various crops. The environmental persistence and degradation of this compound are critical parameters influencing its efficacy and potential non-target effects. In the soil environment, the fate of this compound is predominantly governed by microbial degradation, a process that can be significantly accelerated in soils with a history of its application. Understanding these degradation pathways is essential for sustainable agricultural practices and environmental risk assessment.

This compound Degradation Pathway in Soil

The degradation of this compound in soil is a multi-step process involving both chemical and biological transformations. The primary mechanism is hydrolysis of the carbamate ester linkage, which can be microbially mediated. Repeated applications of this compound have been shown to enrich soil microbial populations capable of utilizing the herbicide as a carbon and nitrogen source, a phenomenon known as enhanced biodegradation.

The proposed preliminary degradation pathway involves an initial intramolecular cyclization followed by hydrolysis.

-

Initial Transformation : this compound undergoes a chemical transformation to form an unstable intermediate, N-phenyl-3-methyloxazolidine-2,5-dione .

-

Hydrolysis : This intermediate is then hydrolyzed, breaking the ring structure to yield two primary metabolites:

-

2-(phenylcarbamoyloxy)propanoic acid

-

N-phenyl-2-hydroxypropanamide

-

-

Final Mineralization : These intermediate metabolites are further degraded, eventually leading to the formation of aniline , which can then be incorporated into the soil organic matter or undergo further mineralization to CO2.

The overall pathway highlights the breakdown of the herbicide into smaller, more polar molecules, which is a key detoxification process in the soil environment.

Methodological & Application

Application Notes and Protocols for Carbetamide in Annual Ryegrass (Lolium rigidum) Control

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is intended for research and developmental purposes only. All herbicide applications should be conducted in accordance with local regulations and product labels.

Introduction and Overview of Carbetamide for Annual Ryegrass Control

This compound is a carbamate herbicide belonging to the HRAC Group 23 (formerly Group E), which acts by inhibiting mitosis and microtubule polymerization in susceptible plant species.[1] While the primary and commercially registered use of this compound, often formulated as a 900 g/kg water-dispersible granule (e.g., Ultro® 900 WG), is for the pre-emergent control of annual ryegrass (Lolium rigidum) and other grass weeds in various pulse crops and fallow situations, there is limited data exploring its utility in early post-emergence scenarios.[1][2]

The primary mode of uptake for this compound is through the roots of germinating weeds.[1] Following uptake, it disrupts cell division, leading to stunted growth, severe root pruning, and eventual plant death over several weeks.[1] Due to its unique mode of action, this compound is a valuable tool for managing herbicide resistance, particularly against annual ryegrass populations resistant to other herbicide groups.

This document provides a summary of the available data on this compound application for annual ryegrass control and presents generalized protocols for conducting herbicide efficacy trials.

Quantitative Data on this compound Efficacy

The majority of efficacy data for this compound against annual ryegrass pertains to pre-emergent applications. However, a patent application provides some insight into early post-emergence (EPE) use. The following tables summarize the available quantitative data.

Table 1: Efficacy of this compound Applied at Different Timings for Annual Ryegrass Control

| Application Timing | Application Rate (g ai/ha) | Days After Sowing (DAS) for Assessment | Annual Ryegrass Control (%) | Source |

| Incorporated by Sowing (IBS) | 1002 | 35 | > 90 | |

| Incorporated by Sowing (IBS) | 2100 | 35 | > 90 | |

| Post-Sowing, Pre-Emergence (PSPE) | 1002 | 35 | > 90 | |

| Post-Sowing, Pre-Emergence (PSPE) | 2100 | 35 | > 90 | |

| Early Post-Emergence (EPE) at 50 DAS | 1002 | 55 | 70-78 | |

| Early Post-Emergence (EPE) at 50 DAS | 2100 | 55 | 70-78 | |

| Incorporated by Sowing (IBS) | 1002 | 85 | > 95 | |

| Incorporated by Sowing (IBS) | 2100 | 85 | > 95 | |

| Post-Sowing, Pre-Emergence (PSPE) | 1002 | 85 | > 95 | |

| Post-Sowing, Pre-Emergence (PSPE) | 2100 | 85 | > 95 | |

| Early Post-Emergence (EPE) at 50 DAS | 1002 | 85 | 82 | |

| Early Post-Emergence (EPE) at 50 DAS | 2100 | 85 | > 95 |

Table 2: Comparative Efficacy of Pre-Emergent Herbicides on Herbicide-Resistant Annual Ryegrass in Lentils (2020)

| Herbicide Treatment (Application Timing) | Reduction in Annual Ryegrass Head Density (%) | Reduction in Annual Ryegrass Seed Set (%) | Source |

| Propyzamide (IBS) | 74-78 | 74-76 | |

| This compound (Ultro®) (IBS) | 74-78 | 74-76 |

Experimental Protocols for Herbicide Efficacy Testing on Annual Ryegrass

The following are generalized protocols for conducting whole-plant bioassays to determine the efficacy of herbicides on annual ryegrass. These can be adapted for both pre-emergence and post-emergence studies.

Protocol for Pot-Based Herbicide Efficacy Trial

This protocol is suitable for controlled environment studies in a greenhouse or growth chamber.

1. Plant Material and Cultivation:

- Source certified annual ryegrass seeds of a known biotype (susceptible or resistant). For resistance testing, collect seeds from at least 10-15 randomly selected plants from the target field.

- Fill pots (e.g., 10 cm diameter) with a standardized potting mix.

- Sow a predetermined number of seeds (e.g., 10-20) per pot at a shallow depth (e.g., 1 cm).

- Water the pots and place them in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod (e.g., 20/15°C day/night temperature, 14-hour photoperiod).

- After emergence, thin seedlings to a uniform number per pot (e.g., 5 plants) at the one- to two-leaf stage.

2. Herbicide Application:

- For Post-Emergence Trials: Apply herbicides when the annual ryegrass has reached the desired growth stage (e.g., 2-4 leaf stage or early tillering).

- For Pre-Emergence Trials: Apply herbicides to the soil surface immediately after sowing (PSPE) or incorporate them into the soil before sowing (IBS).

- Prepare herbicide solutions accurately based on the desired application rates (g ai/ha).

- Use a cabinet track sprayer equipped with flat-fan nozzles to ensure uniform application. Calibrate the sprayer to deliver a specific volume (e.g., 100 L/ha).

- Include an untreated control and, if available, a known susceptible and resistant population for comparison.

3. Data Collection and Assessment:

- Assess plant survival and biomass at a set time after treatment (e.g., 21-28 days).

- Plant Survival: Count the number of surviving plants in each pot. A plant is considered dead if it shows no new growth.

- Biomass Reduction: Harvest the above-ground biomass of surviving plants, dry them in an oven (e.g., 70°C for 72 hours), and weigh the dry matter. Calculate the percentage reduction in biomass compared to the untreated control.

- Visual Injury Rating: Score plants based on a visual scale (e.g., 0 = no injury, 100 = complete death) at regular intervals after treatment.

Protocol for Field-Based Herbicide Efficacy Trial

This protocol is for evaluating herbicide performance under field conditions.

1. Site Selection and Trial Design:

- Select a field with a known and uniform infestation of annual ryegrass.

- Design the experiment using a randomized complete block design with at least three or four replications.

- Plot size should be adequate for representative sampling (e.g., 1.5 m x 10 m).

2. Herbicide Application:

- Apply herbicides at the specified growth stage of the annual ryegrass for post-emergence trials or at the appropriate timing for pre-emergence applications (IBS or PSPE).

- Use a calibrated plot sprayer with appropriate nozzles to ensure accurate and uniform application.

- Record environmental conditions at the time of application (temperature, humidity, wind speed).

3. Data Collection and Assessment:

- Weed Density: At various time points after application, count the number of annual ryegrass plants in randomly placed quadrats (e.g., 0.25 m²) within each plot.

- Biomass Sampling: Collect above-ground biomass from the quadrats to determine biomass reduction.

- Seed Head/Panicle Counts: As the ryegrass matures, count the number of seed heads (panicles) per unit area to assess the impact on reproductive potential.

- Crop Yield: If the trial is conducted within a crop, harvest the plots to determine the effect of weed control on crop yield.

Visualizations

Caption: Workflow for a typical herbicide efficacy trial on annual ryegrass.

References

Application Notes and Protocols for Studying Carbetamide Uptake and Translocation in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbetamide is a selective, soil-applied herbicide belonging to the carbanilate chemical class. It is primarily absorbed by the roots of emerging weeds and functions as a mitosis inhibitor by disrupting the formation of microtubules, which are essential for cell division.[1][2] This action prevents the growth of susceptible grass weeds, which either fail to emerge or show severely stunted growth and root pruning.[3] Understanding the dynamics of this compound's uptake by plant roots, its subsequent translocation to sites of action, and its metabolic fate is critical for optimizing its efficacy, assessing crop safety, and evaluating its environmental behavior.

These application notes provide detailed protocols for state-of-the-art techniques used to quantify and visualize the absorption and movement of this compound in plants. The primary methods covered are radiotracer analysis using ¹⁴C-labeled this compound and sensitive quantification using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Core Techniques and Methodologies

The study of herbicide uptake and translocation in plants relies on two principal approaches:

-

Radiolabeling Studies: This is the gold standard for tracing the movement of a compound within a biological system. By using this compound labeled with a radioactive isotope, typically Carbon-14 (¹⁴C), researchers can track its path from the soil or growth medium into the roots and throughout the plant.

-

Quantitative Analysis: Liquid Scintillation Counting (LSC) is used to measure the amount of radioactivity in different plant tissues, providing precise data on uptake and distribution.[4][5]

-

Qualitative Visualization: Autoradiography provides a visual map of where the radiolabeled herbicide has accumulated in the plant.

-

-

Chromatographic Analysis: HPLC coupled with tandem mass spectrometry (MS/MS) is a highly sensitive and specific method for detecting and quantifying this compound and its metabolites in various matrices like soil and plant tissue. This technique does not require radiolabeling and can differentiate the parent compound from its breakdown products.

Data Presentation: Quantitative Summaries

The following tables present example data that can be generated using the protocols described below.

Table 1: Uptake and Translocation of [¹⁴C]-Carbetamide in Wheat Seedlings Over 72 Hours

| Time After Treatment (Hours) | Radioactivity in Roots (% of Applied) | Radioactivity in Shoots (% of Applied) | Total Uptake (% of Applied) | Translocation Factor¹ |

| 6 | 5.2 ± 0.6 | 0.3 ± 0.1 | 5.5 ± 0.7 | 0.05 |

| 12 | 11.8 ± 1.1 | 1.1 ± 0.2 | 12.9 ± 1.3 | 0.09 |

| 24 | 22.5 ± 2.3 | 3.5 ± 0.4 | 26.0 ± 2.7 | 0.13 |

| 48 | 35.1 ± 3.0 | 7.9 ± 0.9 | 43.0 ± 3.9 | 0.18 |

| 72 | 41.3 ± 3.8 | 11.2 ± 1.5 | 52.5 ± 5.3 | 0.21 |

¹ Translocation Factor = (Radioactivity in Shoots) / (Total Radioactivity in Plant)

Table 2: Concentration of this compound and its Metabolite (Aniline) in Lettuce Tissues Determined by HPLC-MS/MS 14 Days After Pre-Emergence Application

| Plant Tissue | This compound Concentration (ng/g Fresh Weight) | Aniline Concentration (ng/g Fresh Weight) |

| Roots | 85.4 ± 9.2 | 12.1 ± 1.5 |

| Lower Stem | 31.7 ± 4.5 | 5.8 ± 0.7 |

| Young Leaves | 15.2 ± 2.1 | 2.5 ± 0.4 |

| Mature Leaves | 9.8 ± 1.3 | 1.9 ± 0.3 |

Experimental Protocols

Protocol 1: Quantifying this compound Uptake and Translocation Using ¹⁴C-Labeling and LSC

Objective: To quantitatively measure the rate of root uptake and subsequent shoot translocation of this compound in a model plant system (e.g., wheat, barley, or a target weed species).

Materials:

-

Radiolabeled [¹⁴C]-Carbetamide with known specific activity (e.g., ring-labeled).

-

Non-labeled analytical grade this compound.

-

Plant seedlings (4-6 leaf stage).

-

Hydroponic system or pots with a defined soil/sand matrix.

-

Liquid Scintillation Counter (LSC).

-

Liquid scintillation cocktail (e.g., Ultima Gold™).

-

Sample Oxidizer.

-

20 mL scintillation vials.

-

Standard laboratory glassware and reagents.

Procedure:

-

Plant Growth:

-

Germinate seeds and grow seedlings in a controlled environment (e.g., 22°C day/18°C night, 16-hour photoperiod).

-

For hydroponic studies, transfer seedlings to an aerated nutrient solution (e.g., Hoagland's solution). Allow plants to acclimate for 3-5 days.

-

-

Treatment Application:

-

Prepare a treatment solution containing a known concentration of this compound, spiked with [¹⁴C]-Carbetamide to achieve a final radioactivity of approximately 2-4 kBq/mL.

-

For hydroponics, replace the nutrient solution with the treatment solution.

-

For soil studies, apply the treatment solution evenly to the soil surface.

-

-

Harvesting:

-

Harvest plants at predetermined time intervals (e.g., 6, 12, 24, 48, 72 hours).

-

At each time point, carefully remove the plant from the growth medium.

-

Thoroughly wash the roots with cold water followed by a brief wash in a non-labeled this compound solution to displace any herbicide adsorbed to the root surface. Finally, rinse again with water.

-

-

Sample Sectioning and Processing:

-

Separate the plant into roots and shoots. For more detailed analysis, further divide the shoots into stem and leaves.

-

Record the fresh weight of each section.

-

Dry the plant sections in an oven at 60-70°C to a constant weight and record the dry weight.

-

Grind the dried plant material into a fine powder.

-

-

Quantification by LSC:

-

Accurately weigh a subsample (10-20 mg) of the dried, ground tissue from each plant section.

-

Combust the subsample in a biological sample oxidizer. The oxidizer converts ¹⁴C in the tissue to ¹⁴CO₂, which is then trapped in a scintillation cocktail. This method is highly efficient and corrects for color or chemical quenching.

-

Place the vial containing the trapped ¹⁴CO₂ into the Liquid Scintillation Counter and count for 5-10 minutes or until a statistically significant count is achieved.

-

The LSC instrument will report the radioactivity in Disintegrations Per Minute (DPM), which automatically corrects for counting efficiency.

-

-

Data Analysis:

-

Calculate the total radioactivity in each plant part by extrapolating from the subsample DPM to the total dry weight of that part.

-

Convert DPM back to the mass of this compound using the known specific activity of the radiolabeled compound.

-

Express results as a percentage of the total applied radioactivity or as ng of this compound per gram of tissue.

-

Protocol 2: Visualizing this compound Distribution by Autoradiography

Objective: To create a visual representation of this compound's distribution within the plant.

Materials:

-

Plants treated with [¹⁴C]-Carbetamide from Protocol 1.

-

Plant press or heavy books.

-

Blotting paper.

-

Phosphor imaging screen or X-ray film.

-

Light-tight exposure cassette.

-

Phosphor imager or film developer.

Procedure:

-

Sample Mounting:

-

After harvesting and washing (as in Protocol 1, Step 3), carefully arrange the whole plant on a sheet of paper, spreading out the roots and leaves.

-

Place the mounted plant in a plant press between sheets of blotting paper and dry for 48-72 hours until completely flat and dry.

-

-

Exposure:

-

In a darkroom, place the dried, pressed plant directly against a phosphor imaging screen or a sheet of X-ray film inside a light-tight cassette.

-

Store the cassette in the dark for an appropriate duration. Exposure time can range from 24 hours to several weeks, depending on the amount of radioactivity in the plant.

-

-

Image Development:

-

Phosphor Screen: Scan the screen using a phosphor imager (e.g., Typhoon™ FLA). The instrument detects the energy released from the screen and generates a high-resolution digital image.

-

X-ray Film: Develop the film using standard radiological developing procedures.

-

-

Image Interpretation:

-

The resulting image will show the distribution of [¹⁴C]-Carbetamide. Darker regions on the image correspond to areas of higher radioactivity, indicating where the herbicide has accumulated.

-

Protocol 3: Quantification of this compound by HPLC-MS/MS

Objective: To accurately measure the concentration of non-labeled this compound and its primary metabolites in plant tissues.

Materials:

-

Plant tissue samples (roots, stems, leaves).

-

Liquid nitrogen, mortar, and pestle.

-

Extraction solvent (e.g., Methanol:Acetone 95:5 v/v).

-

Ultrasonic bath.

-

Centrifuge.

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup.

-

HPLC-MS/MS system with an electrospray ionization (ESI) source.

-

Analytical standards of this compound and its expected metabolites.

Procedure:

-